molecular formula C18H15NO4 B12381686 Tyrosinase-IN-25

Tyrosinase-IN-25

Cat. No.: B12381686
M. Wt: 309.3 g/mol
InChI Key: LMBQQGVLZGGCEM-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrosinase-IN-25 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing oxidase that plays a crucial role in the production of melanin

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-25 typically involves the reaction of specific phenolic compounds with various reagents under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as hydroxylation and oxidation reactions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Tyrosinase-IN-25 primarily undergoes oxidation and hydroxylation reactions. These reactions are catalyzed by the enzyme tyrosinase, which facilitates the conversion of phenolic substrates to quinones.

Common Reagents and Conditions:

    Oxidation: Common reagents include molecular oxygen and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Hydroxylation: This reaction often requires the presence of copper ions as a cofactor and is conducted under mild conditions to prevent degradation of the compound.

Major Products: The major products of these reactions are quinones, which are highly reactive and can further polymerize to form complex structures such as melanin.

Scientific Research Applications

Tyrosinase-IN-25 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and the kinetics of oxidation reactions.

    Biology: Researchers use this compound to investigate the role of tyrosinase in melanin biosynthesis and its regulation in various organisms.

    Medicine: The compound is explored for its potential in treating hyperpigmentation disorders, such as melasma and age spots, by inhibiting melanin production.

    Industry: In the cosmetic industry, this compound is incorporated into skin-lightening products to reduce pigmentation and achieve a more even skin tone.

Mechanism of Action

Tyrosinase-IN-25 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of phenolic substrates to quinones. This inhibition reduces the production of melanin, leading to a decrease in pigmentation.

Comparison with Similar Compounds

    Kojic Acid: A natural tyrosinase inhibitor derived from fungi, commonly used in skin-lightening products.

    Arbutin: A glycosylated hydroquinone extracted from the bearberry plant, known for its skin-lightening properties.

    Vanillin: A phenolic aldehyde extracted from vanilla beans, also used as a tyrosinase inhibitor.

Uniqueness of Tyrosinase-IN-25: this compound is unique due to its high potency and specificity for the tyrosinase enzyme. Unlike some natural inhibitors, it has a well-defined chemical structure that allows for precise control over its inhibitory activity. This makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

N-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]-1-oxo-3H-inden-4-yl]acetamide

InChI

InChI=1S/C18H15NO4/c1-10(20)19-16-4-2-3-14-15(16)8-12(18(14)23)7-11-5-6-13(21)9-17(11)22/h2-7,9,21-22H,8H2,1H3,(H,19,20)/b12-7+

InChI Key

LMBQQGVLZGGCEM-KPKJPENVSA-N

Isomeric SMILES

CC(=O)NC1=CC=CC2=C1C/C(=C\C3=C(C=C(C=C3)O)O)/C2=O

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CC(=CC3=C(C=C(C=C3)O)O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.